Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate
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Overview
Description
“Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate” is a chemical compound. It contains a bromine atom and a chlorine atom attached to a phenyl ring, which is a common structure in many organic compounds. The “(2R)” indicates the configuration of the chiral center in the molecule, which is the carbon atom attached to the phenyl ring, a hydroxyl group (-OH), and a methyl ester group (-COOCH3).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl precursor with a brominating and chlorinating agent to introduce the bromine and chlorine atoms at the correct positions on the phenyl ring. The chiral center could be established by a reaction that forms the carbon-oxygen bond in the presence of a chiral catalyst or chiral auxiliary, which would control the stereochemistry of the reaction. The methyl ester could be introduced by reaction with methyl chloroformate or a similar reagent.Molecular Structure Analysis
The molecule contains a chiral center, which means it has a non-superimposable mirror image (it exists in two enantiomeric forms). The presence of the bromine and chlorine atoms on the phenyl ring will influence the electronic properties of the ring and may also influence the overall shape of the molecule due to the size of these atoms.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The bromine and chlorine could potentially be replaced by other groups in a substitution reaction. The hydroxyl group could potentially be involved in acid-base reactions. The ester group could potentially be hydrolyzed to form a carboxylic acid and an alcohol.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. The presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly quite reactive. The hydroxyl and ester groups could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents.Scientific Research Applications
Polymerization Applications
Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a related compound, shows significant reactivity in radical copolymerization, leading to polymers with desirable physical properties such as a high glass transition temperature. This process involves cyclopropanation and Wittig olefination, highlighting the compound's potential in creating advanced polymeric materials (Moszner et al., 2003).
Intermediate for Resin Anchorage
The preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate demonstrates the use of related compounds as key intermediates in the synthesis of products suitable for resin anchorage of amino acids. This application is critical for developing peptide-based drugs and materials, underscoring the compound's importance in synthetic organic chemistry (Rene & Badet, 1994).
Analytical Chemistry
Research on the quantitation of chlorophenoxy acid herbicides by high-performance liquid chromatography with coulometric detection explores the analytical applications of related chemical structures. This study highlights the importance of such compounds in developing sensitive and selective methods for environmental monitoring and safety (Wintersteiger et al., 1999).
Synthesis and Structural Analysis
The synthesis and crystal structure determination of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate and metabolite of propiverine hydrochloride, indicate the compound's role in the development of medical treatments and its importance in pharmacological studies. The high yield and purity of the product showcase the efficiency of the synthetic approach and the potential for large-scale production (Fu De-cai, 2008).
Safety And Hazards
Without specific information, it’s hard to say what the safety hazards of this compound might be. However, many brominated and chlorinated organic compounds are potentially hazardous and should be handled with appropriate safety precautions.
Future Directions
The study of this compound could potentially be interesting for a variety of reasons. For example, it could be interesting to study its synthesis and the reactions it can undergo. If it has biological activity, it could be interesting to study its mechanism of action and potential uses as a drug.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
properties
IUPAC Name |
methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8,12H,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONCLNPDYMCKNA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=C(C=C(C=C1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate |
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